molecular formula C15H13N3O3 B11622363 1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid

1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid

Cat. No.: B11622363
M. Wt: 283.28 g/mol
InChI Key: BTYSUCRIJZMZPS-CLFYSBASSA-N
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Description

1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid is a synthetic organic compound with the molecular formula C15H13N3O3 It is a derivative of barbituric acid, featuring an indole moiety attached to the barbituric acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid can be synthesized through a condensation reaction between 1,3-dimethylbarbituric acid and 3-formylindole. The reaction typically involves the use of a base such as sodium ethoxide in ethanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the condensation process, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole moiety allows for electrophilic substitution reactions, where electrophiles can replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the barbituric acid core.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid involves its interaction with specific molecular targets. The indole moiety allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The barbituric acid core can also interact with biological macromolecules, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-(1-naphthylmethylene)barbituric acid
  • 5-(Anilinomethylene)barbituric acid
  • 5-(4-Nitrobenzylidene)barbituric acid

Uniqueness

1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties. The indole ring is known for its ability to engage in various interactions with biological targets, making this compound particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7-

InChI Key

BTYSUCRIJZMZPS-CLFYSBASSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=C\2/C=NC3=CC=CC=C32)O

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O

Origin of Product

United States

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